molecular formula C4H5NaO2 B14044693 Sodium;3-oxobut-1-en-1-olate

Sodium;3-oxobut-1-en-1-olate

Katalognummer: B14044693
Molekulargewicht: 108.07 g/mol
InChI-Schlüssel: XMAOLNHCOHNAHQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;3-oxobut-1-en-1-olate: is a chemical compound with the molecular formula C4H5NaO2 and a molecular weight of 108.07 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Sodium;3-oxobut-1-en-1-olate typically involves the reaction of sodium hydroxide with 3-oxobut-1-en-1-ol under controlled conditions . The reaction is usually carried out in an aqueous medium at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: : Sodium;3-oxobut-1-en-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Sodium;3-oxobut-1-en-1-olate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Sodium;3-oxobut-1-en-1-olate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and the chemical environment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Comparison: : Sodium;3-oxobut-1-en-1-olate is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications. For example, Sodium 3-oxo-1-buten-1-olate may have different oxidation and reduction properties due to its distinct structure .

Eigenschaften

Molekularformel

C4H5NaO2

Molekulargewicht

108.07 g/mol

IUPAC-Name

sodium;3-oxobut-1-en-1-olate

InChI

InChI=1S/C4H6O2.Na/c1-4(6)2-3-5;/h2-3,5H,1H3;/q;+1/p-1

InChI-Schlüssel

XMAOLNHCOHNAHQ-UHFFFAOYSA-M

Kanonische SMILES

CC(=O)C=C[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.